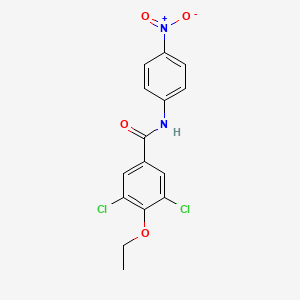
3,5-dichloro-4-ethoxy-N-(4-nitrophenyl)benzamide
Overview
Description
3,5-dichloro-4-ethoxy-N-(4-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C15H12Cl2N2O4 and its molecular weight is 355.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0174123 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Synthesis and Corrosion Inhibition Studies : Benzamide derivatives, including those similar to 3,5-dichloro-4-ethoxy-N-(4-nitrophenyl)benzamide, have been studied for their corrosion inhibition properties on mild steel in acidic conditions. These compounds, due to their specific functional groups, exhibit strong adsorption at the metal/electrolyte interface, enhancing corrosion resistance. The efficiency of these inhibitors is significantly influenced by the presence of nitro and methoxy substituents, with studies showing varied efficiency based on the substituent type. Electrochemical and computational studies support the effectiveness of these compounds as corrosion inhibitors (Mishra et al., 2018).
Chemical Synthesis and Characterization
Synthesis of Gefitinib : Research includes the chemical synthesis processes involving compounds structurally related to this compound, like the synthesis of Gefitinib, an important pharmaceutical compound. The synthesis involves complex reactions highlighting the role of similar benzamide derivatives in pharmaceutical manufacturing (Jin et al., 2005).
Crystal Structure Analysis : The detailed crystal structure of related nitrophenyl benzamides has been determined, providing insights into molecular conformation, hydrogen bonding, and molecular interactions. Such structural analyses are crucial for understanding the physical and chemical properties of similar compounds (Saeed et al., 2008).
Antimicrobial and Antipathogenic Activities
Antipathogenic Activity of Thiourea Derivatives : Studies have explored the synthesis and biological activities of thiourea derivatives, including those with structural features similar to this compound. These compounds have shown significant antimicrobial and antipathogenic activities, especially against strains capable of forming biofilms, indicating their potential as novel antimicrobial agents (Limban et al., 2011).
Advanced Material Research
Electrochemical Copolymerization for Optoelectronic Applications : The development of copolymers involving nitrophenyl benzamide derivatives for electrochemical studies points to their application in creating materials with desirable optical and electrochromic properties. Such materials have potential uses in optoelectronics, including light-emitting diodes and solar cells (Soylemez et al., 2015).
Properties
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-2-23-14-12(16)7-9(8-13(14)17)15(20)18-10-3-5-11(6-4-10)19(21)22/h3-8H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEAAHFMVGJFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


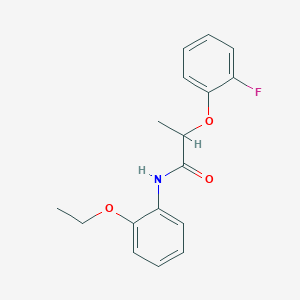
![1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4040815.png)
![[2-(2-isopropoxyphenoxy)ethyl]dimethylamine oxalate](/img/structure/B4040816.png)
![N-[2-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B4040817.png)
![4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040823.png)
![(5Z)-5-[[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4040826.png)
![1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4040841.png)
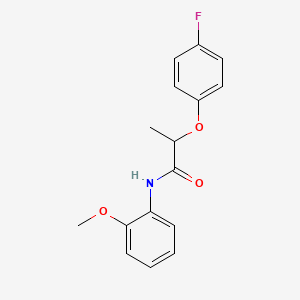
![1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4040870.png)
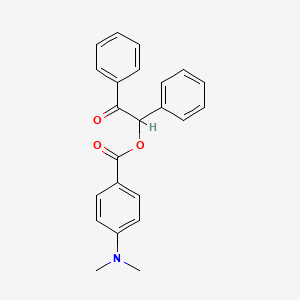
![4-benzyl-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine](/img/structure/B4040884.png)
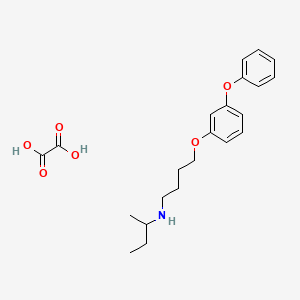
![N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-N-propylpropan-1-amine;oxalic acid](/img/structure/B4040900.png)
![1-[2-(2-Methoxy-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4040914.png)
